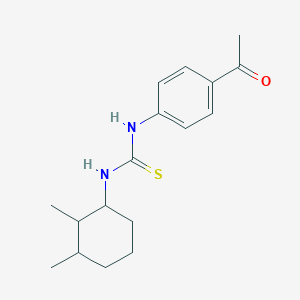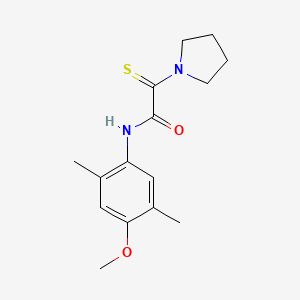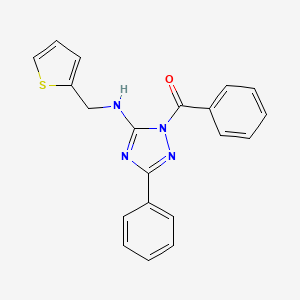
1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline
Descripción general
Descripción
1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline, also known as AP5I, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AP5I is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Mecanismo De Acción
1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the conversion of carbon dioxide and water to bicarbonate ions and protons, which is a crucial step in the regulation of acid-base balance in the body. As a result, the pH of the body fluids is altered, leading to various physiological effects.
Biochemical and Physiological Effects:
1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline has been shown to exhibit potent inhibitory activity against several isoforms of the carbonic anhydrase enzyme, which is involved in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors are used in the treatment of several medical conditions such as glaucoma, epilepsy, and cancer. 1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline has also been shown to exhibit anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline is a potent inhibitor of the carbonic anhydrase enzyme and has been extensively studied for its potential applications in the field of medicinal chemistry. However, its use in lab experiments is limited by its low solubility in aqueous solutions. This can be overcome by using suitable organic solvents or by formulating the compound into a prodrug.
Direcciones Futuras
Several future directions for the use of 1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline in the field of medicinal chemistry can be envisaged. These include the development of more potent and selective inhibitors of the carbonic anhydrase enzyme, the formulation of the compound into a prodrug for enhanced solubility and bioavailability, and the investigation of its potential applications in the treatment of various medical conditions such as glaucoma, epilepsy, and cancer.
Conclusion:
In conclusion, 1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a potent inhibitor of the carbonic anhydrase enzyme and has been shown to exhibit anti-inflammatory and anti-tumor properties. However, its use in lab experiments is limited by its low solubility in aqueous solutions. Several future directions for the use of 1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline in the field of medicinal chemistry can be envisaged, including the development of more potent and selective inhibitors of the carbonic anhydrase enzyme, the formulation of the compound into a prodrug for enhanced solubility and bioavailability, and the investigation of its potential applications in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
1-acetyl-5-(1-pyrrolidinylsulfonyl)indoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several isoforms of the carbonic anhydrase enzyme, which is involved in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors are used in the treatment of several medical conditions such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
1-(5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11(17)16-9-6-12-10-13(4-5-14(12)16)20(18,19)15-7-2-3-8-15/h4-5,10H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXVNKIZQEFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4193512.png)


![N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide](/img/structure/B4193522.png)
![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(3-fluorobenzoyl)piperazine](/img/structure/B4193540.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-phenylglycinamide](/img/structure/B4193552.png)
![4-fluoro-N-{1-methyl-2-[2-(propionylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4193557.png)
![2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B4193565.png)


![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4193607.png)

![2-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4193616.png)